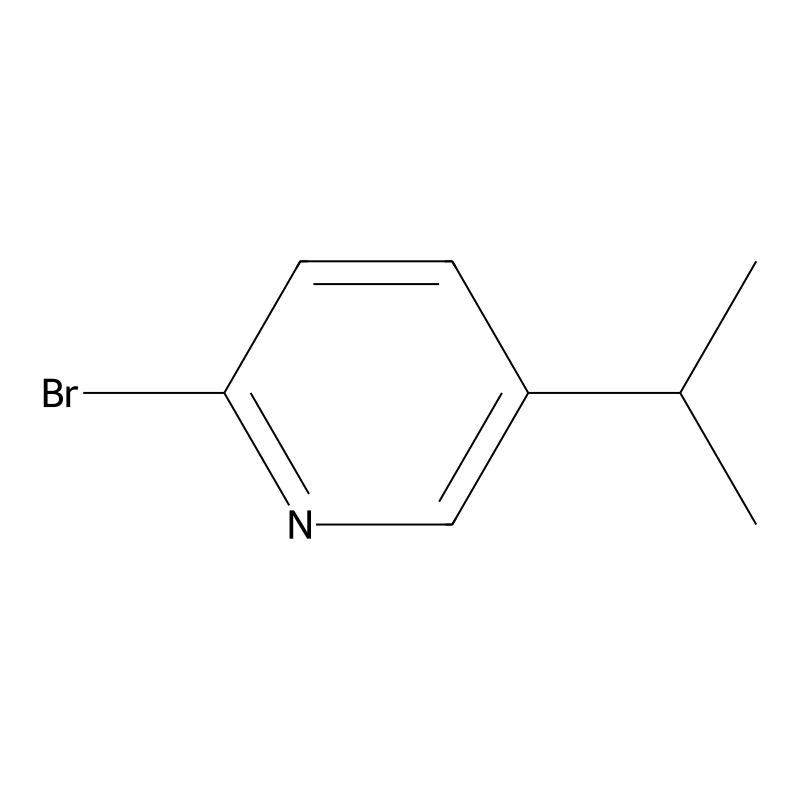2-Bromo-5-isopropylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
2-Bromo-5-isopropylpyridine is a heterocyclic aromatic compound, and its synthesis has been reported in scientific literature. One reported method involves the reaction of 2-bromopyridine with isopropyl iodide under palladium catalysis conditions []. This method offers a relatively straightforward approach for the preparation of this specific compound.
Potential Applications:
While there is limited information readily available on the specific research applications of 2-bromo-5-isopropylpyridine, its structure and properties suggest potential applications in several areas of scientific research:
Medicinal Chemistry
The presence of the bromine atom and the isopropyl group provides functionalities that can be explored for their potential interactions with biological targets. This could involve the development of new drug candidates with diverse pharmacological activities [].
Material Science
Pyridine derivatives, including those with halogen substituents like bromine, have been investigated for their potential applications in the development of functional materials. These materials may find use in organic electronics, sensors, or optoelectronic devices [].
Organic Synthesis
2-Bromo-5-isopropylpyridine could serve as a valuable building block for the synthesis of more complex molecules. The bromo group can participate in various coupling reactions, allowing for the introduction of diverse functionalities onto the pyridine scaffold [].
2-Bromo-5-isopropylpyridine is an organic compound with the molecular formula and a CAS number of 1142197-16-7. It features a bromine atom attached to the second carbon of a pyridine ring, with an isopropyl group located at the fifth position. This compound is classified as a brominated pyridine and is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural characteristics.
- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, making it useful in synthetic pathways.
- Palladium-Catalyzed Cross-Coupling Reactions: It can engage in cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .
- Electrophilic Aromatic Substitution: The presence of the bromine atom enhances the reactivity of the aromatic ring towards electrophiles.
The synthesis of 2-Bromo-5-isopropylpyridine can be achieved through several methods:
- Bromination of 5-Isopropylpyridine: Direct bromination using bromine or brominating agents under controlled conditions.
- Palladium-Catalyzed Reactions: Utilizing palladium catalysts to facilitate the introduction of the bromine atom onto the pyridine ring.
- Functional Group Interconversion: Starting from related pyridine derivatives and converting functional groups to achieve the desired structure .
2-Bromo-5-isopropylpyridine has several applications, including:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Organic Synthesis: Utilized in the preparation of complex organic molecules through cross-coupling reactions.
- Research: Employed in studies exploring the reactivity of brominated pyridines and their derivatives.
Similar Compounds: Comparison
Several compounds share structural similarities with 2-Bromo-5-isopropylpyridine. Here are some notable examples:
Uniqueness: The specific placement of the bromine and isopropyl groups in 2-Bromo-5-isopropylpyridine contributes to its distinct chemical behavior compared to other brominated pyridines, influencing its reactivity and potential applications in synthesis and pharmaceuticals.
2-Bromo-5-isopropylpyridine (CAS 1142197-16-7) emerged as a structurally unique pyridine derivative during the late 20th century, coinciding with advances in transition-metal-catalyzed cross-coupling methodologies. While pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, the development of substituted pyridines accelerated after the 1980s due to their utility in pharmaceutical and materials science. The introduction of bromine and isopropyl groups at specific positions on the pyridine ring granted this compound distinct electronic and steric properties, making it valuable for synthesizing kinase inhibitors, TEAD protein inhibitors, and functional materials. Its significance lies in its dual functionality: the bromine atom facilitates cross-coupling reactions, while the isopropyl group enhances lipophilicity and modulates steric interactions.
Table 1: Key Physical Properties of 2-Bromo-5-isopropylpyridine
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₀BrN | |
| Molecular weight | 200.08 g/mol | |
| Purity (commercial) | 95–97% | |
| Storage conditions | Room temperature, inert atm |
Position within Heterocyclic Chemistry Research
As a brominated pyridine derivative, this compound occupies a critical niche in heterocyclic chemistry. Pyridine’s electron-deficient aromatic system enables nucleophilic substitution at the 2- and 4-positions, while the isopropyl group at position 5 introduces steric effects that influence regioselectivity in subsequent reactions. Recent studies highlight its role in:
- Suzuki-Miyaura couplings: The bromine atom participates in palladium-catalyzed cross-couplings to construct biaryl systems.
- Nucleophilic aromatic substitutions: Reactivity at the 2-position enables the introduction of amines, alkoxides, and thiols.
- Coordination chemistry: The nitrogen lone pair facilitates metal complexation, relevant to catalysis.
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2-bromo-5-(propan-2-yl)pyridine, reflects its substitution pattern. Key structural features include:
- A planar pyridine ring with bond angles consistent with sp² hybridization.
- A bromine atom at position 2 (C–Br bond length ~1.89–1.91 Å).
- An isopropyl group at position 5, introducing steric bulk (van der Waals volume ~54 ų).
Figure 1: Structural Diagram
Br │ C2─N │ \ C5─C(iPr) C3 Isopropyl group at C5 induces torsional strain, reducing conjugation with the pyridine ring.
Research Trends and Academic Interest Analysis
Publications and patents involving this compound have grown steadily since 2010, driven by its applications in:
Table 2: Research Applications (2015–2025)
| Application Area | Example | Source |
|---|---|---|
| Pharmaceutical synthesis | TEAD inhibitors for cancer therapy | |
| Materials science | Ligands for OLEDs | |
| Agrochemicals | Herbicide intermediates |
Recent advancements include its use in domino C–O/C–N/C–C bond-forming reactions and photoredox catalysis. Patent activity, particularly in oncology (e.g., WO2022020716A1), underscores its industrial relevance. Academic interest is further evidenced by its inclusion in high-impact reviews on heterocyclic chemistry.







